molecular formula C27H19N3O B13123003 2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol CAS No. 88072-72-4

2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol

Cat. No.: B13123003
CAS No.: 88072-72-4
M. Wt: 401.5 g/mol
InChI Key: ZZKYNNSIJKMLNX-UHFFFAOYSA-N
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Description

2,4-Diphenyl-5,6-dipyridin-2-ylpyridin-3-ol is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring system substituted with phenyl and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of intermediate compounds such as azidomethyl-phenyl-pyrazoles followed by electrophilic cyclization and cross-coupling reactions . The reaction conditions often involve the use of iodine-mediated electrophilic cyclization and Suzuki cross-couplings with various boronic acids .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-5,6-dipyridin-2-ylpyridin-3-ol can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2,4-Diphenyl-5,6-dipyridin-2-ylpyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol exerts its effects involves its

Properties

CAS No.

88072-72-4

Molecular Formula

C27H19N3O

Molecular Weight

401.5 g/mol

IUPAC Name

2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol

InChI

InChI=1S/C27H19N3O/c31-27-23(19-11-3-1-4-12-19)24(21-15-7-9-17-28-21)26(22-16-8-10-18-29-22)30-25(27)20-13-5-2-6-14-20/h1-18,31H

InChI Key

ZZKYNNSIJKMLNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=C2O)C3=CC=CC=C3)C4=CC=CC=N4)C5=CC=CC=N5

Origin of Product

United States

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